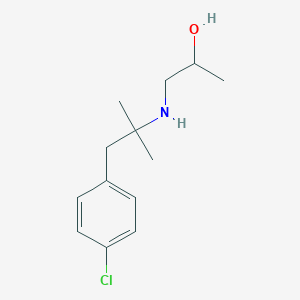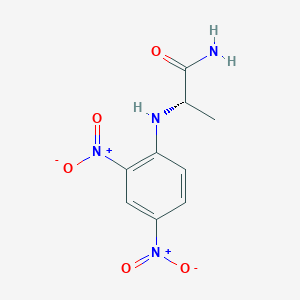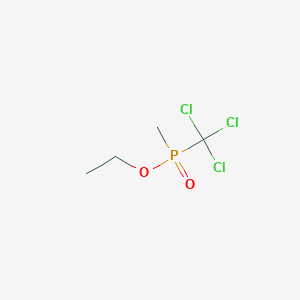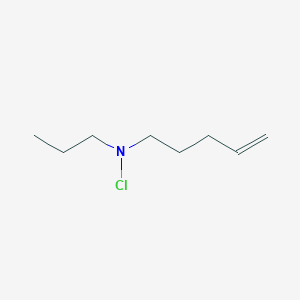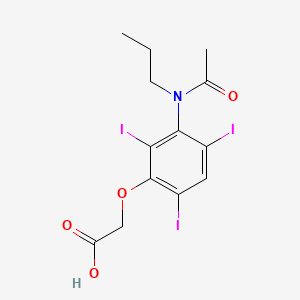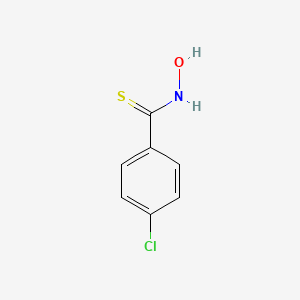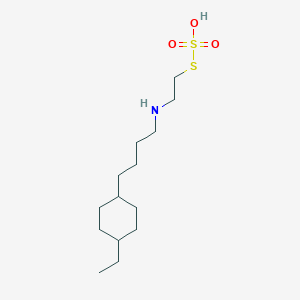
S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate: is an organic compound that belongs to the class of thiosulfates Thiosulfates are known for their sulfur-containing functional groups, which can impart unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 4-(4-Ethylcyclohexyl)butylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the thiosulfate group is oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group into thiol or sulfide groups.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
- Acts as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology:
- Investigated for its potential role in modulating biological pathways involving sulfur metabolism.
- Studied for its antimicrobial properties due to the presence of the thiosulfate group.
Medicine:
- Explored for its potential use in drug development, particularly in designing compounds with enhanced bioavailability and stability.
- Evaluated for its therapeutic effects in conditions related to oxidative stress and inflammation.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
- Employed in the formulation of certain types of coatings and adhesives.
作用機序
The mechanism of action of S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. The compound may also interact with sulfur-containing biomolecules, affecting their function and stability.
類似化合物との比較
- S-2-((4-(4-Methylcyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Propylcyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Butylcyclohexyl)butyl)amino)ethyl thiosulfate
Comparison:
- Uniqueness: The presence of the ethyl group in S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
- Reactivity: Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity patterns in substitution and redox reactions due to the size and electronic effects of the ethyl group.
- Applications: While similar compounds may share some applications, the specific properties of the ethyl derivative can make it more suitable for certain applications, such as in drug development or material science.
特性
CAS番号 |
21209-10-9 |
|---|---|
分子式 |
C14H29NO3S2 |
分子量 |
323.5 g/mol |
IUPAC名 |
1-ethyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C14H29NO3S2/c1-2-13-6-8-14(9-7-13)5-3-4-10-15-11-12-19-20(16,17)18/h13-15H,2-12H2,1H3,(H,16,17,18) |
InChIキー |
ASQXJBTYIVTVPP-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)CCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
